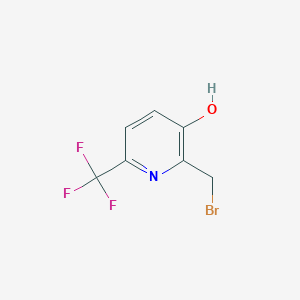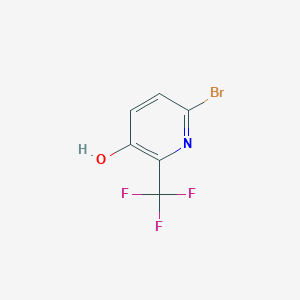
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C6H3BrF3N . It is a fluorinated building block used in various synthetic processes. The compound is characterized by its bromine substitution on the pyridine ring and the trifluoromethyl group attached to the carbon atom adjacent to the carboxylic acid functionality .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the palladium-catalyzed α-arylation of a Refomatsky reagent . In this process, the bromine atom is introduced at the 2-position of the pyridine ring, followed by trifluoromethylation to yield the desired product .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid consists of a pyridine ring with a bromine atom at the 2-position and a trifluoromethyl group at the adjacent carbon (4-position). The carboxylic acid group is attached to the 5-position of the pyridine ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and transformations involving the carboxylic acid functionality. Its reactivity is influenced by the bromine and trifluoromethyl substituents .
Physical And Chemical Properties Analysis
Safety And Hazards
- Hazard Statements : The compound is classified as hazardous due to its acute oral toxicity (H300), eye irritation potential (H315), skin irritation potential (H319), and specific target organ toxicity (STOT SE 3) affecting the respiratory system .
- Storage Class : Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .
- Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-1-4(2-7(14)15)5(3-13-6)8(10,11)12/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQHMDBDDWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyridine-4-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















